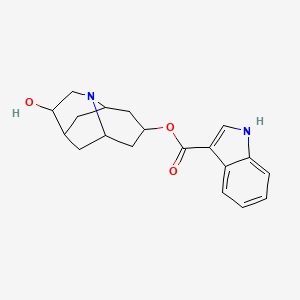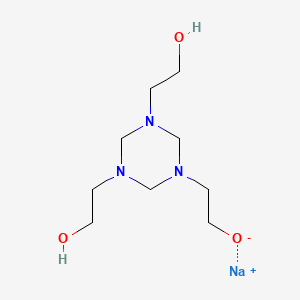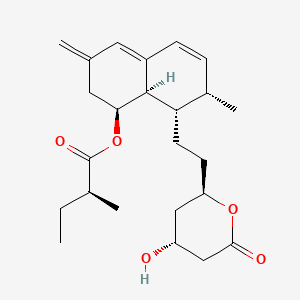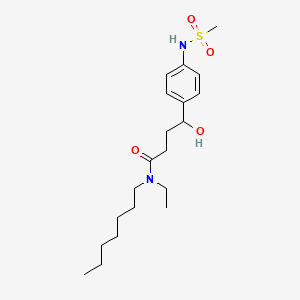
Hydrodolasetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrodolasetron is the active metabolite of dolasetron, a serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and postoperative recovery . This compound is known for its high affinity for serotonin receptors, which makes it effective in blocking the action of serotonin, a key player in the vomiting reflex .
Mechanism of Action
Target of Action
Hydrodolasetron, the major active metabolite of Dolasetron, primarily targets the serotonin 5-HT3 receptors . These receptors are found both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The 5-HT3 receptors play a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .
Mode of Action
This compound acts as a highly specific and selective antagonist of the serotonin 5-HT3 receptors . By binding to these receptors, it inhibits their function, thereby preventing the transmission of signals that induce nausea and vomiting . This interaction results in the suppression of both centrally and peripherally triggered emetic signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By blocking the 5-HT3 receptors, this compound disrupts the normal functioning of this pathway, specifically the transmission of nausea and vomiting signals . The downstream effects include the reduction of both centrally and peripherally induced emetic responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. After administration, Dolasetron is rapidly converted in vivo to this compound . The peak plasma concentrations of this compound occur approximately 0.5 to 0.6 hours after intravenous administration and 1 hour after oral administration . The compound is further metabolized by CYP450 enzymes before being excreted as glucuronide and/or sulfate conjugates . These ADME properties significantly impact the bioavailability of this compound, ensuring its effective delivery to its target receptors .
Biochemical Analysis
Biochemical Properties
Hydrodolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It has a high affinity for these receptors, approximately 50-fold greater than the parent compound, Dolasetron . The interaction with these receptors is believed to be responsible for its antiemetic activity .
Cellular Effects
This compound exerts its effects on various types of cells, primarily by inhibiting the 5-HT3 receptors present in the gastrointestinal tract and the medullary chemoreceptor zone . This inhibition helps prevent nausea and vomiting, common side effects of chemotherapy and postoperative procedures .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT3 receptors, thereby inhibiting the action of serotonin . This inhibition is believed to be the primary mechanism through which this compound exerts its antiemetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a rapid onset of action . It is quickly converted in vivo to its active form, and peak plasma concentrations are achieved approximately 0.6 hours after intravenous administration and 1 hour after oral administration .
Metabolic Pathways
This compound is a metabolite of Dolasetron, and its metabolism is believed to be largely dependent on the CYP2D6 isoform system . Genetic polymorphism in the CYP2D6 isoform system can result in alterations in the rates of metabolism of compounds inactivated by this system .
Transport and Distribution
This compound is widely distributed in the body . After administration, it is rapidly converted in vivo to its active form . The distribution of this compound is likely to be similar to that of Dolasetron, given that it is the active metabolite of Dolasetron.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. Given its mechanism of action, it is likely that this compound localizes to areas where 5-HT3 receptors are present, including the gastrointestinal tract and the medullary chemoreceptor zone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrodolasetron is synthesized from dolasetron through a reduction process. Dolasetron is first reduced by carbonyl reductase to form this compound . This reaction typically occurs in the liver, where dolasetron is rapidly converted to its active metabolite .
Industrial Production Methods
The industrial production of this compound involves the synthesis of dolasetron followed by its reduction to this compound. The process includes several steps:
Synthesis of Dolasetron: Dolasetron is synthesized through a series of chemical reactions involving the formation of a quinolizidine ring system.
Reduction to this compound: Dolasetron is then reduced to this compound using carbonyl reductase.
Chemical Reactions Analysis
Types of Reactions
Hydrodolasetron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The reduction of dolasetron to this compound is a key reaction in its synthesis.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Carbonyl reductase is used for the reduction of dolasetron to this compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major product formed from the reduction of dolasetron is this compound . Other metabolites can be formed through oxidation and substitution reactions, depending on the specific conditions and reagents used.
Scientific Research Applications
Hydrodolasetron has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.
Biology: this compound is used to study the role of serotonin in the vomiting reflex and other physiological processes.
Industry: This compound is used in the pharmaceutical industry for the production of antiemetic drugs.
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another serotonin 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ondansetron, it is used to prevent nausea and vomiting.
Palonosetron: A second-generation 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Hydrodolasetron
This compound is unique due to its high affinity for serotonin 5-HT3 receptors and its rapid conversion from dolasetron . This makes it highly effective in preventing nausea and vomiting, with fewer side effects compared to other antiemetics .
Properties
CAS No. |
127951-99-9 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1 |
InChI Key |
MLWGAEVSWJXOQJ-NRVGHSGUSA-N |
SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Isomeric SMILES |
C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone](/img/structure/B601711.png)









